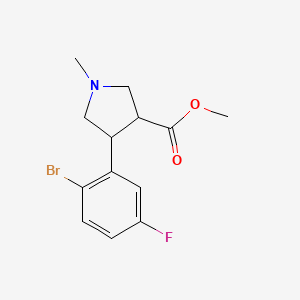
Methyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromine and Fluorine Atoms: The bromine and fluorine atoms are introduced onto the phenyl ring through halogenation reactions. This can be achieved using reagents such as bromine and fluorine sources under controlled conditions.
Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid from hydrolysis.
Scientific Research Applications
Methyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to target molecules. The pyrrolidine ring provides structural rigidity, enhancing its interaction with biological receptors and enzymes. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorophenyl methyl sulfide
- 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid
- (2-Bromo-4-fluorophenyl)(methyl)sulfane
Uniqueness
Methyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The combination of the pyrrolidine ring and the ester group further enhances its versatility in various chemical and biological applications.
Properties
Molecular Formula |
C13H15BrFNO2 |
|---|---|
Molecular Weight |
316.17 g/mol |
IUPAC Name |
methyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H15BrFNO2/c1-16-6-10(11(7-16)13(17)18-2)9-5-8(15)3-4-12(9)14/h3-5,10-11H,6-7H2,1-2H3 |
InChI Key |
YTXIKGMVCJUNAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)OC)C2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















